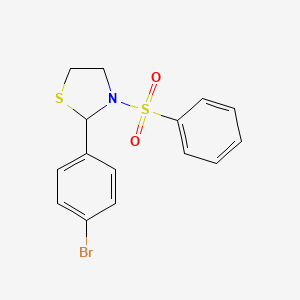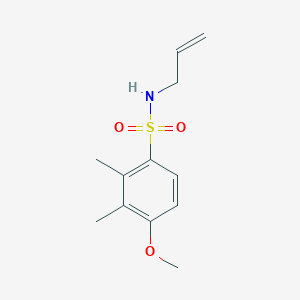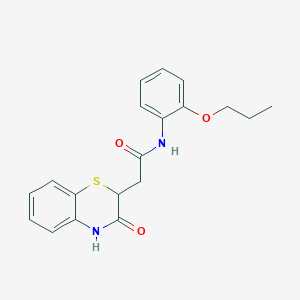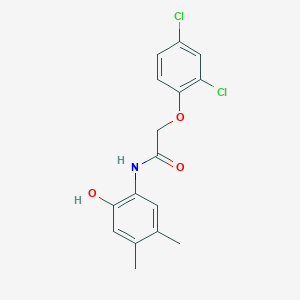![molecular formula C15H13NO2 B4955017 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as curcumin, is a naturally occurring polyphenol compound found in turmeric. Curcumin has been extensively studied for its various biological and pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and anti-infective activities.
作用機序
The mechanism of action of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is complex and involves multiple pathways and targets. Curcumin has been shown to interact with various proteins and enzymes involved in inflammation, oxidative stress, cell proliferation, and apoptosis. Curcumin has been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which play a critical role in the regulation of inflammation and immune responses. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to inhibit the activity of various enzymes involved in the metabolism of carcinogens and drugs.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and anti-infective activities. Curcumin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to suppress the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to sites of inflammation. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to possess antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. Curcumin is also readily available and can be easily synthesized or extracted from turmeric. However, 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has several limitations for lab experiments, including its instability, poor bioavailability, and lack of specificity. Curcumin is highly unstable and undergoes rapid degradation under physiological conditions, which limits its use in in vivo studies. Curcumin is also poorly absorbed and rapidly metabolized in the body, which limits its bioavailability and efficacy. In addition, this compound has low specificity and can interact with multiple targets, which makes it difficult to determine its exact mechanism of action.
将来の方向性
The future directions of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one research include the development of novel formulations and delivery systems to improve its bioavailability and efficacy, the identification of its specific targets and mechanisms of action, and the evaluation of its clinical efficacy and safety in human trials. The development of this compound analogs and derivatives with improved stability, bioavailability, and specificity is also an area of active research. The potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders, is also an area of interest. The identification of biomarkers for this compound efficacy and toxicity, and the evaluation of its pharmacokinetics and pharmacodynamics in humans, are also important areas of future research.
合成法
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method for 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one synthesis is the extraction from turmeric, which involves the isolation of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-oneoids from turmeric rhizomes using solvents such as ethanol or acetone. The chemical synthesis of this compound involves the condensation of aromatic aldehydes with acetone in the presence of acidic or basic catalysts. Microbial fermentation of this compound involves the use of microorganisms such as Streptomyces sp. or Escherichia coli to produce this compound.
科学的研究の応用
Curcumin has been extensively studied for its various biological and pharmacological properties. In vitro and in vivo studies have demonstrated that 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one possesses anti-inflammatory, antioxidant, anticancer, and anti-infective activities. Curcumin has been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which play a critical role in the regulation of inflammation and immune responses. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to possess antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
特性
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-10-9-15(18)12-5-2-1-3-6-12/h1-11,16-17H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMWCVIBKFFIRN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)


![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)




![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)

![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)

